arachidoyl Coenzyme A (ammonium salt)

Description

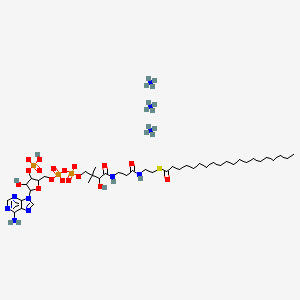

Arachidoyl coenzyme A (ammonium salt) is a saturated fatty acyl-coenzyme A (CoA) derivative with a 20-carbon chain (C20:0). Its molecular formula is C₄₁H₈₃N₁₀O₁₇P₃S, and it is characterized by high purity (>99%) and stability when stored as a powder at <-20°C . This compound plays a role in lipid metabolism, particularly as a substrate or modulator in enzymatic studies involving phosphatases and acyltransferases. For example, it stimulates the dephosphorylation activity of protein phosphatases like PP5 and Ppt1p in Saccharomyces cerevisiae at micromolar concentrations .

Properties

IUPAC Name |

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-(2-icosanoylsulfanylethylamino)-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQFGWHSMZFGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H83N10O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1113.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arachidoyl coenzyme A (ammonium salt) involves the condensation of arachidonic acid with coenzyme A. This reaction typically requires the presence of adenosine triphosphate (ATP) and magnesium ions as cofactors. The reaction is catalyzed by the enzyme acyl-coenzyme A synthetase .

Industrial Production Methods: Industrial production of arachidoyl coenzyme A (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Arachidoyl coenzyme A (ammonium salt) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: It can be reduced to form other acyl-coenzyme A derivatives.

Substitution: It can participate in substitution reactions where the acyl group is transferred to other molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Enzymatic reactions often involve specific enzymes like acyltransferases.

Major Products Formed:

Oxidation: Various oxidized metabolites.

Reduction: Reduced acyl-coenzyme A derivatives.

Substitution: Acylated products, such as acylated proteins or lipids.

Scientific Research Applications

Arachidoyl coenzyme A (ammonium salt) has numerous applications in scientific research:

Mechanism of Action

Arachidoyl coenzyme A (ammonium salt) exerts its effects by acting as a carrier of activated acyl groups within cells. It forms reversible thioester bonds with carbon chains of various lengths and structures. This compound is involved in the catabolism of various nutrients within mitochondria and peroxisomes to generate energy and biosynthetic precursors . It also plays a role in nuclear signaling, post-translational protein modification, and gene regulation .

Comparison with Similar Compounds

Structural and Chemical Properties

Arachidoyl CoA belongs to a family of fatty acyl-CoA derivatives distinguished by chain length, saturation, and counterion type. Key structural comparisons include:

Key Observations :

- Chain length influences solubility and enzymatic interactions. Longer chains (e.g., C26:0 hexacosanoyl CoA) exhibit lower solubility in aqueous buffers compared to shorter variants (e.g., C14:0 myristoyl CoA) .

- Unsaturated CoA derivatives (e.g., C20:4 arachidonoyl CoA) are more potent regulators of enzymes like PP5 but may exhibit substrate-specific effects .

Biochemical Activity

Stimulation of Phosphatase Activity

Arachidoyl CoA demonstrates substrate-dependent effects on phosphatases:

- PP5 and Ppt1p Activation : Half-maximal stimulation of ³²P-MBP dephosphorylation occurs at 50 µM for arachidoyl CoA, compared to 75 µM for free arachidonic acid (AA). However, activity sharply declines above 80 µM .

Comparison with Other CoA Derivatives :

Key Findings :

- Saturated CoA esters (e.g., arachidoyl CoA) require higher concentrations than unsaturated analogs (e.g., arachidonoyl CoA) to achieve similar effects on PP5 .

- The ammonium salt form of arachidoyl CoA offers stability advantages over lithium salts, which may degrade faster in solution .

Physicochemical and Handling Properties

| Property | Arachidoyl CoA (Ammonium) | Octanoyl CoA (Ammonium) | Palmitoleoyl CoA (Ammonium) |

|---|---|---|---|

| Solubility in Water | <50 mg/mL | <50 mg/mL | <50 mg/mL |

| Storage Stability (Powder) | >1 year at <-20°C | >1 year at <-20°C | >1 year at <-20°C |

| Recommended Solvent | Methanol:Water (80:20:2) | Methanol:Water (80:20:2) | Methanol:Water (80:20:2) |

| TLC Mobility (C:M:W*) | Not reported | 10:10:3 | Not reported |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.